![molecular formula C4H3BrFNO3S B2532393 (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride CAS No. 2168252-85-3](/img/structure/B2532393.png)
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (BOMF) is a versatile and effective reagent used in a variety of scientific research applications. It is an organosulfur compound that is formed by the reaction of bromine with methanesulfonyl fluoride. BOMF is a colorless liquid that is soluble in organic solvents, and is used in a variety of organic syntheses, as well as in the preparation of organosulfur compounds. BOMF is also used in the synthesis of various pharmaceuticals and in the development of new drugs. BOMF has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various compounds on biological systems.
Scientific Research Applications
Enzyme Interaction and Inhibitor Studies Methanesulfonyl fluoride has been studied as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, a key enzyme in nerve signal transmission. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, indicating its potential in biochemical studies related to enzyme inhibition and nerve function (Kitz & Wilson, 1963).
Effects of Fluoride on Enzymatic Reactions Research has shown that fluoride ions can influence the reactions of methanesulfonates, like methanesulfonyl fluoride, with acetylcholinesterase. This includes inhibiting the sulfonylation of the enzyme, which could have implications for understanding how certain ions interact with enzymatic processes (Greenspan & Wilson, 1970).
Development of Fluorinated Compounds Studies have been conducted on the synthesis of fluorinated-carbon-containing sulfonyl fluorides, including (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. These compounds are of interest due to their unique chemical properties and potential applications in various chemical synthesis processes (Gard et al., 1990).
Applications in Organic Synthesis Research has also been done on using similar compounds in the stereoselective construction of Enaminyl Sulfonyl Fluorides. This has implications for the development of new pharmaceuticals and complex organic molecules (Leng et al., 2020).
Selective Fluorination Techniques (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride and similar compounds have been used in selective fluorination techniques, which are crucial in organic chemistry for modifying the properties of molecules (Makino & Yoshioka, 1987).
properties
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrFNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFWKJWFKCXTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.